N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone. Key structural features include:
- 1,3-oxazinan-2-ylmethyl group: A six-membered heterocyclic ring containing oxygen and nitrogen, linked to the ethanediamide’s second nitrogen.
- 3,4-dimethoxybenzenesulfonyl substituent: A sulfonyl group attached to the oxazinan ring, with electron-donating methoxy groups at the 3- and 4-positions of the benzene ring.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and oxazinan motifs are pharmacologically relevant. Structural characterization methods such as NMR, IR, and X-ray crystallography (commonly processed via SHELX or WinGX ) are critical for confirming its configuration.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-26-14-7-6-13(10-15(14)27-2)29(24,25)21-8-3-9-28-16(21)11-19-17(22)18(23)20-12-4-5-12/h6-7,10,12,16H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQOZNATQXRCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Ethanediamide Nitrogen
(a) Cyclohexyl vs. Cyclopropyl: N-Cyclohexyl Analog
The compound N-Cyclohexyl-N′-({3-[(3,4-dimethoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (C₂₁H₃₁N₃O₇S, MW 469.55 ) shares the same sulfonyl-oxazinan backbone but replaces the cyclopropyl group with a bulkier cyclohexyl substituent. Key differences include:
- Lipophilicity : Cyclohexyl’s higher lipophilicity may enhance membrane permeability but could compromise aqueous solubility.
- Stereochemical Considerations : Both compounds lack defined stereocenters, suggesting synthetic routes prioritize racemic mixtures .
(b) Isobutyl vs. Cyclopropyl: N-(2-Methylpropyl) Analog
The compound N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (C₁₇H₂₄ClN₃O₅S, MW 417.91 ) features an isobutyl (2-methylpropyl) group instead of cyclopropyl. Comparative insights:
- Electronic Profile : Isobutyl’s electron-donating alkyl chain contrasts with cyclopropyl’s strain-induced partial double-bond character, altering electron density at the ethanediamide nitrogen.
- Bioavailability : The linear isobutyl chain may improve solubility relative to cyclopropyl’s rigid structure.
Sulfonyl Group Modifications
(a) 3,4-Dimethoxybenzenesulfonyl vs. 4-Chlorobenzenesulfonyl
The target compound’s 3,4-dimethoxybenzenesulfonyl group differs from the 4-chlorobenzenesulfonyl group in N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide :
(b) Tosyl vs. Dimethoxybenzenesulfonyl
The methyl group’s electron-donating nature is less pronounced than methoxy, suggesting reduced electronic modulation compared to the target compound.
Structural Backbone and Functional Groups
The 1,3-oxazinan-2-ylmethyl group is a common feature in all analogs. However, substitution at the 3-position (e.g., sulfonyl groups) dictates electronic and steric interactions.
Biological Activity
N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The compound can be described by the following IUPAC name:
- This compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The preparation methods often focus on optimizing yield and purity through advanced synthetic techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. For instance, derivatives of N-cyclopropyl compounds have shown significant activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited log GI(50) values indicative of potent anticancer activity (log GI(50) = -6.01 for HOP-92 and -6.00 for U251) .
Antibacterial Properties
N-cyclopropyl compounds have also been evaluated for their antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of related sulfonamide derivatives has been documented. Compounds exhibiting similar structures have been shown to inhibit pro-inflammatory enzymes such as 5-lipoxygenase, with IC50 values in the sub-micromolar range . This suggests that this compound could have therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-cyclopropyl compounds. Modifications to the sulfonamide group or the oxazinan moiety can significantly influence biological activity. For example, variations in substituents on the aromatic ring have been correlated with enhanced anticancer and antibacterial activities .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of N-cyclopropyl derivatives on NSCLC cell lines; highlighted log GI(50) values indicating high potency. |
| Study 2 | Evaluated antibacterial activity against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition at low concentrations. |
| Study 3 | Assessed anti-inflammatory properties through enzyme inhibition assays; identified potential therapeutic applications for inflammatory conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
